N-[[4-[2-(3,5-dichlorophenyl)ethyl]morpholin-2-yl]methyl]acetamide
Description
N-[[4-[2-(3,5-dichlorophenyl)ethyl]morpholin-2-yl]methyl]acetamide is a synthetic organic compound that features a morpholine ring substituted with a 3,5-dichlorophenyl group and an acetamide moiety
Properties
IUPAC Name |
N-[[4-[2-(3,5-dichlorophenyl)ethyl]morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-11(20)18-9-15-10-19(4-5-21-15)3-2-12-6-13(16)8-14(17)7-12/h6-8,15H,2-5,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYAIKMJJXCVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)CCC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-(3,5-dichlorophenyl)ethyl]morpholin-2-yl]methyl]acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable chlorinating agent.
Substitution with 3,5-Dichlorophenyl Group: The morpholine ring is then reacted with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium hydride to introduce the 3,5-dichlorophenyl group.
Introduction of the Acetamide Moiety: Finally, the substituted morpholine is reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[2-(3,5-dichlorophenyl)ethyl]morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-[2-(3,5-dichlorophenyl)ethyl]morpholin-2-yl]methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[4-[2-(3,5-dichlorophenyl)ethyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[[4-[2-(3,5-dichlorophenyl)ethyl]morpholin-2-yl]methyl]acetamide: Unique due to its specific substitution pattern and potential biological activity.
3,5-Dichlorophenylmorpholine: Lacks the acetamide moiety, resulting in different chemical and biological properties.
N-[[4-[2-(3,5-dichlorophenyl)ethyl]morpholin-2-yl]methyl]formamide: Similar structure but with a formamide group instead of an acetamide, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a morpholine ring, 3,5-dichlorophenyl group, and acetamide moiety. This specific structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
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